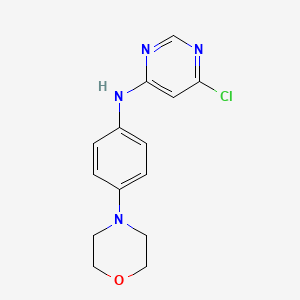
6-Chloro-N-(4-morpholinophenyl)pyrimidin-4-amine
カタログ番号 B8315808
分子量: 290.75 g/mol
InChIキー: GHFCNDHBHANHNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08986994B2
Procedure details


100 mg of 4,6-dichloropyrimidine and 92 mg of p-morpholino aniline were dissolved in 5 mL of i-PrOH. The mixture obtained was refluxed at 84° C. for 6 hours under a nitrogen atmosphere. A colorless precipitate was formed which was collected by filtration. 6-Chloro-N-(4-morpholinophenyl)pyrimidin-4-amine was obtained in the form of a colorless solid.



Yield
46%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[O:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=2)[CH2:11][CH2:10]1>CC(O)C>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:19][C:18]2[CH:17]=[CH:16][C:15]([N:12]3[CH2:13][CH2:14][O:9][CH2:10][CH2:11]3)=[CH:21][CH:20]=2)[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
92 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)C1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
84 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A colorless precipitate was formed which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC=N1)NC1=CC=C(C=C1)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 46% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
